molecular formula C9H5BrN2O2S B2609657 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1491290-19-7

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B2609657
CAS No.: 1491290-19-7
M. Wt: 285.12
InChI Key: KQNJSVBCNVGNJX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the thiadiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiadiazole with other aromatic systems.

Scientific Research Applications

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3,4-thiadiazole: Similar structure but lacks the carboxylic acid group.

    4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the bromophenyl group and the thiadiazole ring provides a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

4-(4-bromophenyl)thiadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNJSVBCNVGNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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